Calcein UltraBlue™ (sodium salt)
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The molecular characterization of Calcein UltraBlue™ (sodium salt) reveals specific physicochemical properties that distinguish it from other calcein derivatives. The compound exhibits a molecular weight of 566.4 daltons, which represents the sodium salt form of the parent fluorophore. Alternative molecular weight determinations have reported values of 566.35 daltons, indicating minor variations in measurement precision across different analytical methods. The molecular structure incorporates sodium cations that are integral to the compound's overall ionic composition and influence its solubility characteristics in aqueous media.
The spectroscopic properties of Calcein UltraBlue™ (sodium salt) are characterized by distinctive excitation and emission wavelengths that provide its unique blue fluorescence signature. The compound demonstrates excitation and emission maxima at 360 nanometers and 445 nanometers, respectively. These wavelengths position the compound in the blue region of the visible spectrum, offering significant advantages for multiplexing applications where spectral separation from green and red fluorophores is essential. The membrane-impermeant nature of this sodium salt form ensures that the compound remains extracellular unless specifically introduced into cellular compartments through controlled methods.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 566.4 daltons | |
| Alternative Molecular Weight | 566.35 daltons | |
| Excitation Maximum | 360 nanometers | |
| Emission Maximum | 445 nanometers | |
| Membrane Permeability | Impermeant |
Crystallographic Structure and Sodium Ion Coordination
The crystallographic analysis of Calcein UltraBlue™ (sodium salt) requires consideration of the sodium ion coordination within the molecular framework. The sodium salt formulation indicates that the parent acid form of Calcein UltraBlue™ has been neutralized through coordination with sodium cations, resulting in a stable ionic compound with enhanced water solubility characteristics. The presence of sodium ions influences the overall molecular architecture and contributes to the compound's behavior in aqueous solutions, particularly regarding its fluorescence properties and stability under physiological conditions.
The coordination geometry of sodium ions within the Calcein UltraBlue™ structure affects the compound's photophysical properties and determines its fluorescence quantum yield. The sodium salt form demonstrates superior photostability compared to alternative formulations, suggesting that the ionic coordination provides stabilization to the fluorophore's excited state configurations. This enhanced photostability represents a significant improvement over traditional calcein derivatives and contributes to the compound's utility in long-term fluorescence imaging applications.
The solubility profile of Calcein UltraBlue™ (sodium salt) reflects the influence of sodium ion coordination on the compound's aqueous behavior. The compound demonstrates solubility in dimethyl sulfoxide, which facilitates stock solution preparation for research applications. Storage recommendations specify maintenance at minus twenty degrees Celsius with protection from light exposure, indicating the compound's photosensitive nature and the importance of proper handling procedures to preserve its fluorescent properties.
Comparative Structural Analysis with Calcein Blue and Related Fluorophores
Comparative analysis between Calcein UltraBlue™ (sodium salt) and Calcein Blue reveals significant structural and functional differences that impact their respective applications. Calcein Blue, with the Chemical Abstracts Service registry number 54375-47-2, exhibits a molecular formula of C15H15NO7 and a molecular weight of 321.28 daltons. This molecular composition differs substantially from Calcein UltraBlue™ (sodium salt), which demonstrates a significantly higher molecular weight of 566.4 daltons, indicating structural modifications that enhance its properties.
The spectroscopic comparison reveals both similarities and distinctions between these related fluorophores. Calcein Blue demonstrates emission characteristics with a maximum at 445 nanometers, which corresponds closely to the emission maximum of Calcein UltraBlue™ at 445 nanometers. However, Calcein UltraBlue™ exhibits superior photostability and stronger fluorescence intensity at physiological hydrogen ion concentrations compared to Calcein Blue. These improvements make Calcein UltraBlue™ a more robust fluorescent probe for applications requiring extended observation periods or challenging experimental conditions.
| Compound | Molecular Formula | Molecular Weight (daltons) | Emission Maximum (nanometers) | Chemical Abstracts Service Number |
|---|---|---|---|---|
| Calcein Blue | C15H15NO7 | 321.28 | 445 | 54375-47-2 |
| Calcein UltraBlue™ (sodium salt) | Not specified | 566.4 | 445 | Not specified |
The enhanced performance characteristics of Calcein UltraBlue™ extend beyond simple spectroscopic improvements to include practical advantages in research applications. The compound's superior photostability ensures consistent fluorescence intensity during extended imaging sessions, reducing the need for frequent sample replacement or compensation for signal degradation. The stronger fluorescence intensity at physiological hydrogen ion concentrations enhances signal-to-noise ratios in biological systems, improving the reliability of experimental measurements and reducing the minimum detectable concentrations required for effective analysis.
The membrane impermeability of Calcein UltraBlue™ (sodium salt) distinguishes it from membrane-permeable variants and provides specific advantages for studies involving membrane integrity and permeability assessments. This characteristic enables researchers to use the compound as an external fluorescent marker that can be selectively introduced into cellular compartments through controlled permeabilization methods or microinjection techniques. The combination of enhanced photostability, superior fluorescence intensity, and controlled membrane permeability positions Calcein UltraBlue™ (sodium salt) as an advanced fluorescent probe suitable for demanding research applications requiring precise temporal and spatial resolution of fluorescence signals.
Properties
Molecular Weight |
566.4 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Calcein UltraBlue™ provides a 5–17 nm Stokes shift advantage over Calcein Blue, reducing background noise .
- Unlike Calcein Red™ (562/576 nm) or Deep Red™ (643/663 nm), UltraBlue™’s UV/violet excitation avoids overlap with common red/green channels .
Photostability and Fluorescence Intensity
- Calcein UltraBlue™ : Exhibits 1.5–2× higher fluorescence intensity than Calcein Blue at pH 7.4, critical for long-term live-cell tracking .
- Calcein Blue : Prone to rapid photobleaching under prolonged UV exposure, limiting utility in time-lapse imaging .
- CytoCalcein™ Violet 450/500 : Engineered for flow cytometry with violet lasers but lacks UltraBlue™’s compatibility with standard DAPI filter sets .
Functional and Experimental Considerations
Preparation Methods
Fluorescence Validation
Post-preparation quality checks involve spectral scanning (360 nm excitation) to confirm emission maxima at 445 nm. Deviations ≥10 nm indicate hydrolysis or contamination, necessitating batch discard.
Common Issues and Solutions
-
Precipitation : Centrifuge (14,000 × g, 5 minutes) and transfer supernatant to a fresh vial.
-
Fluorescence Quenching : Replace serum-containing buffers with HBSS or PBS.
-
Cellular Toxicity : Reduce DMSO concentration to ≤0.01% using sequential dilution.
Applications in Cellular Imaging
Calcein UltraBlue™ (sodium salt) is employed in:
-
Membrane Integrity Assays : Impermeant nature labels only cells with compromised membranes.
-
Co-Staining Protocols : Compatibility with green (calcein AM) and red (CellTrace™) fluorophores enables multiplexed imaging.
A typical fluorescence microscopy protocol involves:
Q & A
Q. How should Calcein UltraBlue™ sodium salt be prepared and applied in cell viability assays?
- Methodological Answer : Prepare a 2–5 mM stock solution in anhydrous DMSO. For working solutions, dilute to 1–10 µM in buffer (e.g., Hanks’ Balanced Salt Solution, HBSS). Add 0.02% Pluronic® F-127 to enhance solubility. Incubate cells with 4–5 µM Calcein UltraBlue™ at 37°C for 30–60 minutes. Wash cells thoroughly to remove residual dye, as serum esterases in culture media can cause background fluorescence. Use a fluorescence microscope with a DAPI filter (Ex/Em: 360/445 nm) or a flow cytometer with a UV/violet laser (450/40 nm filter) for detection .
Q. What are the spectral properties of Calcein UltraBlue™, and how do they compare to other calcein derivatives?
- Methodological Answer : Calcein UltraBlue™ has excitation/emission maxima at 359/458 nm , making it spectrally distinct from green (e.g., FITC: 492/514 nm) and red (e.g., Calcein Red™: 562/576 nm) fluorophores. This allows multiplexing in live-cell imaging. Unlike Calcein Blue (Ex/Em: 354/441 nm), it exhibits higher photostability and fluorescence intensity at physiological pH, reducing photobleaching during prolonged experiments .
Q. What controls are necessary to validate Calcein UltraBlue™-based viability assays?
- Methodological Answer : Include:
- Positive control : Cells treated with a cytotoxic agent (e.g., 70% ethanol) to confirm dead cells lack fluorescence.
- Negative control : Cells incubated without dye to assess autofluorescence.
- Esterase inhibition control : Use esterase inhibitors (e.g., 1 mM PMSF) to verify dye activation is enzyme-dependent .
Advanced Research Questions
Q. How can Calcein UltraBlue™ be integrated into multiplexed imaging with other fluorophores?
- Methodological Answer : Pair Calcein UltraBlue™ with green (e.g., Calcein UltraGreen™, Ex/Em: 492/514 nm) and far-red probes (e.g., Calcein Deep Red™, Ex/Em: 643/663 nm). Use spectral unmixing or sequential excitation to avoid overlap. For example:
| Dye | Excitation (nm) | Emission (nm) | Filter Set |
|---|---|---|---|
| Calcein UltraBlue™ | 360 | 445 | DAPI |
| FITC | 488 | 530 | FITC |
| Texas Red | 595 | 615 | TRITC |
| Optimize laser power and exposure times to minimize cross-talk . |
Q. How do organic anion transporters affect Calcein UltraBlue™ signal retention, and how can this be mitigated?
- Methodological Answer : Cells expressing organic anion transporters (e.g., hepatocytes, renal cells) may extrude the hydrolyzed dye, reducing signal. Add 1–2.5 mM probenecid or 0.1–0.25 mM sulfinpyrazone to the working solution to block transporters. Pre-incubate cells with inhibitors for 10–15 minutes before dye loading .
Q. What experimental factors contribute to contradictory viability data when using Calcein UltraBlue™?
- Methodological Answer : Common issues include:
- Serum interference : Residual serum in media increases esterase activity, causing false-positive signals. Use serum-free buffers during staining .
- pH sensitivity : Fluorescence intensity drops at non-physiological pH. Maintain buffer pH at 7.2–7.4 .
- Photobleaching : Despite high photostability, prolonged UV exposure can degrade signal. Use lower light intensity or antifade reagents .
Q. How does Calcein UltraBlue™ perform in long-term live-cell imaging compared to other viability dyes?
- Methodological Answer : Calcein UltraBlue™ retains fluorescence for >24 hours in live cells due to its resistance to intracellular esterases and pH changes. In contrast, Calcein Blue shows 30% signal loss after 12 hours. For time-lapse imaging, use low-dose UV illumination (≤5% laser power) and interval imaging (e.g., every 30 minutes) to preserve cell health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
